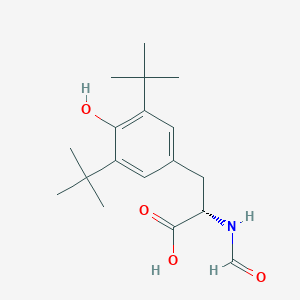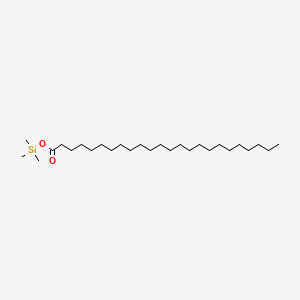
Methylaplysinopsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylaplysinopsin is a tryptophan-derived marine natural productThese compounds are primarily isolated from marine organisms such as sponges, stony corals, sea anemones, and nudibranchs . This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, antimalarial, and monoamine oxidase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylaplysinopsin typically involves the condensation of 3-formylindole with an imidazolidinone derivative. This reaction can be carried out by boiling the reactants in acetic acid in the presence of sodium acetate or piperidine . Another method involves the reaction of 5-bromoindole-3-carboxaldehyde with creatinine under nitrogen gas . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) for crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methylaplysinopsin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the imidazolidinone moiety.
Substitution: Halogenation, particularly bromination, is a common substitution reaction for aplysinopsins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Bromine or N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products
The major products formed from these reactions include various brominated and oxidized derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Methylaplysinopsin has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of novel bioactive compounds.
Biology: It is used to study the biological pathways and mechanisms of marine natural products.
Medicine: This compound exhibits potential as an antimicrobial, antimalarial, and antidepressant agent.
Industry: It can be used in the development of pharmaceuticals and as a lead compound for drug discovery.
Wirkmechanismus
Methylaplysinopsin exerts its effects primarily through the inhibition of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine . By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, which can have antidepressant effects. Additionally, it has been shown to enhance serotonergic activity in the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aplysinopsin: The parent compound from which methylaplysinopsin is derived.
Bromoaplysinopsin: A brominated derivative with enhanced biological activity.
Isoaplysinopsin: An isomer with similar biological properties.
Uniqueness
This compound is unique due to its specific methylation pattern, which contributes to its distinct biological activities. Compared to other aplysinopsins, it has shown higher potency in certain assays, such as the inhibition of serotonin uptake .
Eigenschaften
CAS-Nummer |
66492-97-5 |
|---|---|
Molekularformel |
C15H16N4O |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-methyliminoimidazol-4-ol |
InChI |
InChI=1S/C15H16N4O/c1-16-15-18(2)13(14(20)19(15)3)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,20H,1-3H3/b10-8+,16-15? |
InChI-Schlüssel |
NPZLCZOPHDKHEZ-UBXUFMGXSA-N |
Isomerische SMILES |
CN=C1N(C(=C(N1C)O)/C=C/2\C=NC3=CC=CC=C32)C |
Kanonische SMILES |
CN=C1N(C(=C(N1C)O)C=C2C=NC3=CC=CC=C32)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


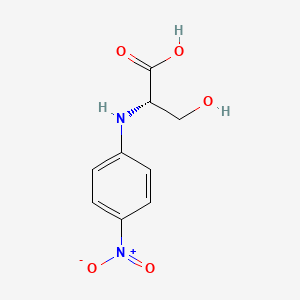
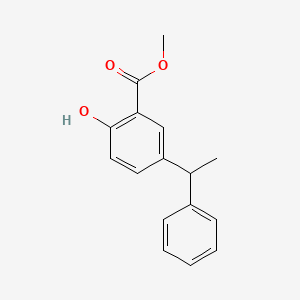
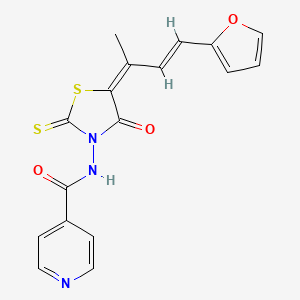
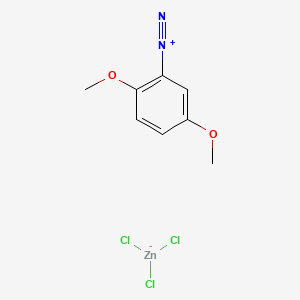

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)
